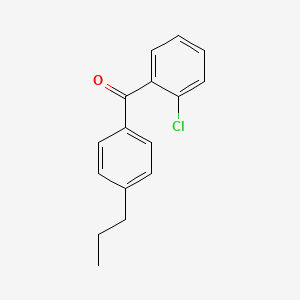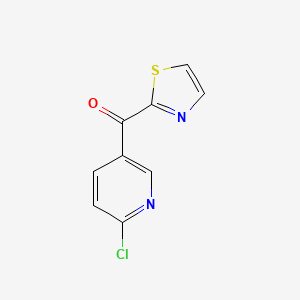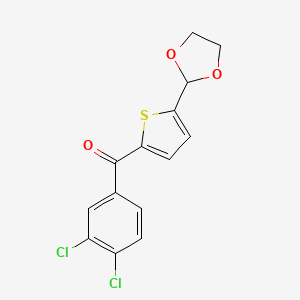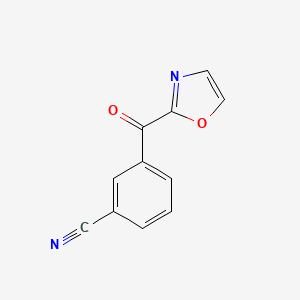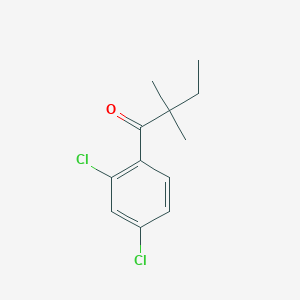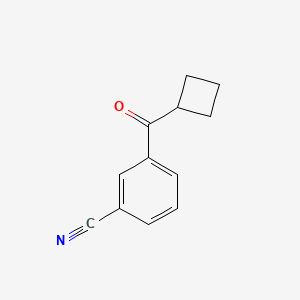![molecular formula C14H20N2O B1614220 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde CAS No. 884507-48-6](/img/structure/B1614220.png)
4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde” is not explicitly mentioned in the sources I found . The synthesis of similar compounds often involves complex organic chemistry reactions. It’s recommended to consult a detailed organic chemistry resource or a specialist for more information.
Molecular Structure Analysis
The molecular structure of a compound describes the arrangement of atoms within the molecule. Unfortunately, the specific molecular structure of “4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde” is not provided in the sources I found .
Chemical Reactions Analysis
The chemical reactions involving “4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde” are not explicitly mentioned in the sources I found . Chemical reactions can vary widely depending on the conditions and the presence of other compounds.
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties of “4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde” are not provided in the sources I found .
Applications De Recherche Scientifique
Synthesis and Antiproliferative Activity
The synthesis of complex molecules involving structures similar to "4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde" has been extensively studied. For instance, Liszkiewicz (2002) explored the reaction of 2,3-diaminopyridine with benzoylacetone, leading to compounds with potential antiproliferative activity against human cancer cell lines. This study suggests the broader applicability of such compounds in medicinal chemistry, especially in cancer research (H. Liszkiewicz, 2002).
Polymer Characterization and Bioproduction Optimization
Craig and Daugulis (2013) investigated the bioproduction of benzaldehyde, a compound structurally related to "4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde," using Pichia pastoris in a two-phase partitioning bioreactor. Their research highlighted the potential of microbial biotransformation for producing valuable chemical intermediates, emphasizing the importance of optimizing bioproduction conditions for industrial applications (Tom K. J. Craig & Andrew J. Daugulis, 2013).
Novel Synthetic Methodologies
Geng et al. (2019) reported an innovative synthesis approach for benzo[e][1,4]diazepin-3-ones, showcasing a formal [4+2+1] annulation of aryl methyl ketones and 2-aminobenzyl alcohols. This method, through dual C-O bond cleavage, opens new avenues for creating diverse seven-membered ring lactams, highlighting the versatility of diazepine derivatives in chemical synthesis (Xiao Geng et al., 2019).
Catalytic Applications
Research by Saravanan, Sankaralingam, and Palaniandavar (2014) on manganese(II) complexes with diazepane backbones for catalytic olefin epoxidation demonstrated the significant impact of nucleophilicity on reactivity. Their work provides a foundation for understanding how similar structures could be utilized in catalysis, potentially offering new strategies for chemical synthesis and industrial applications (N. Saravanan, M. Sankaralingam, & M. Palaniandavar, 2014).
Safety and Hazards
Propriétés
IUPAC Name |
4-[(4-methyl-1,4-diazepan-1-yl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-15-7-2-8-16(10-9-15)11-13-3-5-14(12-17)6-4-13/h3-6,12H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFLDZQQKNFWMAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)CC2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640264 | |
| Record name | 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde | |
CAS RN |
884507-48-6 | |
| Record name | 4-[(4-Methyl-1,4-diazepan-1-yl)methyl]benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60640264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





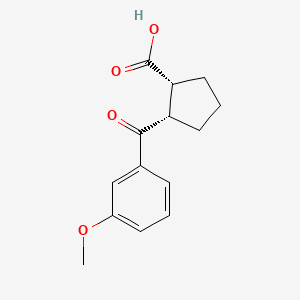
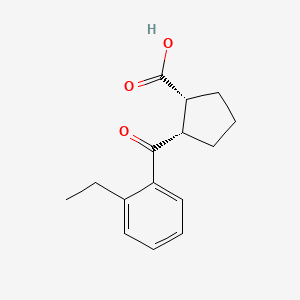
![cis-2-[2-(4-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614146.png)
![cis-2-[2-(3-Iodophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1614147.png)
